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molecular formula C8H5BrO3 B143890 6-Bromopiperonal CAS No. 15930-53-7

6-Bromopiperonal

Cat. No. B143890
M. Wt: 229.03 g/mol
InChI Key: CSQUXTSIDQURDV-UHFFFAOYSA-N
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Patent
US07732477B2

Procedure details

Using 3.0 g (13.1 mmol) of 6-bromopiperonal, 0.79 g (19.7 mmol) of sodium hydride (60% pure) and 1.53 g (14.4 mmol) of methyl mercaptoacetate, 732 mg (18.5% of theory) of the title compound are obtained.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.79 g
Type
reactant
Reaction Step Two
Quantity
1.53 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:5][C:4]2[CH:6]=[C:7](Br)[C:8]([CH:10]=O)=[CH:9][C:3]=2[O:2]1.[H-].[Na+].[SH:15][CH2:16][C:17]([O:19][CH3:20])=[O:18]>>[O:2]1[C:3]2[CH:9]=[C:8]3[CH:10]=[C:16]([C:17]([O:19][CH3:20])=[O:18])[S:15][C:7]3=[CH:6][C:4]=2[O:5][CH2:1]1 |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C1OC2=C(O1)C=C(C(=C2)C=O)Br
Step Two
Name
Quantity
0.79 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
1.53 g
Type
reactant
Smiles
SCC(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1COC2=C1C=C1C(=C2)SC(=C1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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